molecular formula C39H54N10O14S B7821455 alpha-Acetoxy-isobutyryl bromide

alpha-Acetoxy-isobutyryl bromide

Cat. No.: B7821455
M. Wt: 919.0 g/mol
InChI Key: LSMJKGIULKKEQZ-SPUGEYPESA-N
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Description

Nomenclature and Structural Context of α-Acyloxy Acyl Halides

α-Acetoxy-isobutyryl bromide, a bifunctional compound, possesses both an acyl bromide and an ester functional group. The "α" (alpha) designation indicates that the acetoxy group is attached to the carbon atom immediately adjacent to the carbonyl carbon of the acyl bromide. The "isobutyryl" portion of the name specifies a four-carbon acyl group with a methyl branch on the α-carbon.

Systematic nomenclature provides a more precise structural description. According to IUPAC rules, the compound can be named (1-bromo-2-methyl-1-oxopropan-2-yl) acetate (B1210297) . chemspider.comfishersci.no Other synonyms frequently encountered in chemical literature and commercial catalogs include 2-acetoxy-2-methylpropionyl bromide and 1-bromocarbonyl-1-methylethyl acetate . chemspider.comfishersci.nolabcompare.com

Structurally, α-acetoxy-isobutyryl bromide is a member of the broader family of acyl halides. wikipedia.org Acyl halides are derivatives of carboxylic acids where the hydroxyl (-OH) group is replaced by a halogen atom (-X). wikipedia.orgorgoreview.com The general structure for an acyl halide is R-CO-X. The α-acyloxy acyl halides are a specific subset characterized by the presence of an acyloxy group (R-COO-) on the carbon alpha to the carbonyl group. This unique arrangement of functional groups imparts specific reactivity to the molecule, making it a useful intermediate in various synthetic transformations. fiveable.me

Table 1: Nomenclature for α-Acetoxy-isobutyryl Bromide

Common NameIUPAC NameOther Synonyms
α-Acetoxy-isobutyryl bromide(1-bromo-2-methyl-1-oxopropan-2-yl) acetate chemspider.comfishersci.no2-Acetoxy-2-methylpropionyl bromide chemspider.comfishersci.no
1-Bromocarbonyl-1-methylethyl acetate chemspider.comlabcompare.com
Propanoyl bromide, 2-(acetyloxy)-2-methyl- chemspider.com

Table 2: Key Structural Features of α-Acetoxy-isobutyryl Bromide

FeatureDescription
Molecular Formula C₆H₉BrO₃ chemspider.comlabcompare.com
Functional Groups Acyl Bromide (-COBr), Ester (-COO-)
α-Substitution An acetoxy group (-OCOCH₃) is located on the carbon adjacent to the acyl bromide carbonyl group.
Core Structure Isobutyryl (2-methylpropanoyl)

Historical Perspective on the Development and Application of α-Acyloxy Acyl Halides as Synthetic Reagents

The development of acyl halides as synthetic reagents has been a cornerstone of modern organic chemistry, providing a reactive platform for the synthesis of esters, amides, and other carboxylic acid derivatives. fiveable.me The synthesis of acyl halides from carboxylic acids using reagents like thionyl chloride or phosphorus halides (e.g., phosphorus tribromide) became standard laboratory procedures. orgoreview.com An early patent from 1951 described a method for producing acyl halides by reacting tertiary alkyl halides with carbon monoxide, illustrating industrial interest in these compounds. google.com

The more specialized α-acyloxy acyl halides emerged as valuable reagents for more complex synthetic challenges. A key method for their preparation involves the reaction of aldehydes or ketones with an acid chloride, often catalyzed by a Lewis acid. nih.gov For instance, the chloride analog of the title compound, α-acetoxyisobutyryl chloride, can be prepared efficiently on a large scale from 2-hydroxyisobutyric acid. u-tokyo.ac.jp The corresponding bromide, α-acetoxy-isobutyryl bromide, can then be synthesized from the chloride precursor through a bromination reaction. google.com

The application of these reagents has been particularly notable in nucleoside chemistry. For example, α-acetoxyisobutyryl halides have been used in the synthesis of modified nucleosides, which are crucial in the development of antiviral and anticancer agents. labcompare.comacs.org They have been employed for tasks such as the deoxygenation of vicinal diols in ribonucleosides to produce dideoxynucleosides. labcompare.com The reactions of these reagents with diols often proceed through the formation of intermediate acetoxonium ions. u-tokyo.ac.jp

More recent advancements have expanded the utility of this class of compounds into the realm of radical chemistry. A dual photoredox and cobalt catalytic system has been developed that utilizes α-acyloxy radicals, generated from precursors, to achieve remote-selective hydrohalogenation of allyl carboxylates, producing β-acyloxy alkyl halides. acs.org This modern approach highlights the continued evolution and application of α-acyloxy halide chemistry in providing solutions to synthetic challenges. acs.org

Properties

IUPAC Name

2-[(1S,4R,12S,15R,33S)-33-butan-2-yl-12-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8,21-dihydroxy-2,5,10,13,26,29,32,35,38-nonaoxo-26λ4-thia-3,6,11,14,24,28,31,34,37-nonazapentacyclo[13.12.11.16,9.017,25.018,23]nonatriaconta-17(25),18(23),19,21-tetraen-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H54N10O14S/c1-4-16(2)31-36(60)42-10-29(55)43-25-15-64(63)38-20(19-6-5-18(51)7-22(19)46-38)8-23(34(58)41-11-30(56)47-31)44-37(61)32(17(3)27(53)14-50)48-33(57)21-12-49(13-26(21)52)39(62)24(9-28(40)54)45-35(25)59/h5-7,16-17,21,23-27,31-32,46,50-53H,4,8-15H2,1-3H3,(H2,40,54)(H,41,58)(H,42,60)(H,43,55)(H,44,61)(H,45,59)(H,47,56)(H,48,57)/t16?,17-,21?,23+,24+,25+,26?,27-,31-,32-,64?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSMJKGIULKKEQZ-SPUGEYPESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NCC(=O)NC2CS(=O)C3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CN(CC4O)C(=O)C(NC2=O)CC(=O)N)C(C)C(CO)O)C5=C(N3)C=C(C=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)[C@H]1C(=O)NCC(=O)N[C@@H]2CS(=O)C3=C(C[C@H](C(=O)NCC(=O)N1)NC(=O)[C@@H](NC(=O)C4CN(CC4O)C(=O)[C@H](NC2=O)CC(=O)N)[C@@H](C)[C@H](CO)O)C5=C(N3)C=C(C=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H54N10O14S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

919.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of α Acetoxy Isobutyryl Bromide Reactivity

Nucleophilic Acylation Mechanisms

The reaction of α-acetoxy-isobutyryl bromide with nucleophiles is not a simple, single-pathway process. The presence of the acetoxy group alpha to the highly reactive acyl bromide moiety introduces a site for competing reactions and allows for intramolecular participation, significantly influencing the product distribution.

Regioselectivity and Chemoselectivity Considerations in Nucleophilic Attack

The regioselectivity of nucleophilic attack on α-acetoxy-isobutyryl halides is a critical factor determining the reaction products. Nucleophiles can, in principle, attack either the acyl halide carbonyl or the ester carbonyl. Studies on the analogous α-acetoxy-isobutyryl chloride have shown that the nature of the nucleophile and the reaction conditions dictate the preferred site of attack.

For instance, the reaction with simple isolated alcohols can lead to different products depending on the conditions. In the presence of a hindered base like triethylamine (B128534) in acetonitrile, p-nitrobenzyl alcohol reacts with α-acetoxy-isobutyryl chloride to form 2,5,5-trimethyl-2-p-nitrobenzyloxy-1,3-dioxolan-4-one, indicating initial attack at the acetoxy carbonyl. However, in pure triethylamine, the product is the ester p-nitrobenzyl 2-acetoxyisobutyrate, resulting from attack at the acyl chloride function. This demonstrates that the reaction pathway is delicately balanced and can be steered by the choice of solvent and base.

With vicinal diols, the regioselectivity becomes even more complex, often favoring a cascade of reactions initiated by attack at the acetoxy group, as will be discussed in the context of neighboring group participation.

Stereoelectronic Control in Reaction Pathways

Stereoelectronic effects play a significant role in dictating the preferred reaction pathways in molecules with multiple reactive centers. In the context of α-acetoxy-isobutyryl bromide, the relative orientation of the lone pairs of the acetoxy oxygen atoms and the σ* orbitals of the adjacent bonds can influence the reactivity of the two carbonyl groups.

While specific studies on the stereoelectronic control in α-acetoxy-isobutyryl bromide are not extensively documented, the general principles of stereoelectronics in nucleophilic acyl substitution are applicable. For a standard addition-elimination mechanism at the acyl bromide, the trajectory of the incoming nucleophile and the departing bromide ion are influenced by the electronic stabilization provided by the adjacent acetoxy group. More significantly, stereoelectronic effects are paramount in the intramolecular pathways involving neighboring group participation.

Neighboring Group Participation and Cyclic Intermediate Formation

Perhaps the most fascinating aspect of the reactivity of α-acetoxy-isobutyryl bromide is the participation of the neighboring acetoxy group. This participation leads to the formation of cyclic intermediates that profoundly influence the final product distribution and stereochemistry.

Formation and Reactivity of Acetoxonium Ion Intermediates

A key mechanistic pathway in the reactions of α-acetoxy-isobutyryl halides involves the formation of a cyclic acetoxonium ion. This intermediate arises from the intramolecular attack of the ester carbonyl oxygen onto the carbon of the acyl halide, with the expulsion of the halide ion. This process is particularly favored in reactions with diols.

The formation of the acetoxonium ion is a powerful driving force that can control the stereochemical outcome of the reaction. For example, the reaction of cis-cycloalkane-1,2-diols with α-acetoxy-isobutyryl chloride results in the formation of trans-2-chlorocycloalkyl acetates with high stereospecificity. This is rationalized by the formation of an acetoxonium ion on the face of the diol, which is then opened by the chloride ion in an SN2-like fashion, leading to inversion of configuration at one of the carbon centers. In contrast, the corresponding trans-diols give complex mixtures of products, highlighting the stereochemical requirement for this pathway.

The stability of the acetoxonium ion can be influenced by substituents. For instance, the presence of a phenyl ring that can stabilize the positive charge of the acetoxonium ion can alter the regioselectivity of the subsequent nucleophilic attack.

Dioxolanone and Orthoester Formation Mechanisms

In addition to the formation of acetoxonium ions, α-acetoxy-isobutyryl halides can also react to form dioxolanone and orthoester derivatives. The formation of 2,5,5-trimethyl-1,3-dioxolan-4-one derivatives is often observed in reactions with isolated hydroxyl groups. This is proposed to occur via initial nucleophilic attack of the alcohol on the acetoxy carbonyl group.

In the case of reactions with diols, a proposed mechanism for the formation of certain products involves the initial formation of a hydroxy dioxolanone. This can then undergo an acid-catalyzed rearrangement, with the participation of the adjacent hydroxyl group, to form a carboxyl-substituted orthoester. This orthoester, in its protonated form, can then collapse to an acetoxonium ion, which is subsequently opened by a nucleophile like a chloride ion.

Kinetics and Thermodynamic Control in Reactions Involving α-Acetoxy Acyl Halides

The outcome of reactions with multiple competing pathways can often be dictated by whether the reaction is under kinetic or thermodynamic control.

Kinetic Control: At lower temperatures or shorter reaction times, the major product is the one that is formed fastest (i.e., has the lowest activation energy). This is the kinetic product.

Thermodynamic Control: At higher temperatures or longer reaction times, the reaction can become reversible, allowing equilibrium to be established. The major product is then the most stable one (i.e., has the lowest Gibbs free energy). This is the thermodynamic product.

While specific kinetic studies on α-acetoxy-isobutyryl bromide are scarce in the literature, the principles of kinetic and thermodynamic control are highly relevant to its reactivity. The formation of various products, such as the direct acylation product versus the dioxolanone or the rearranged products via the acetoxonium ion, will have different activation energies and thermodynamic stabilities.

Exploration of Radical Pathways in Related α-Acyloxy Systems

The reactivity of α-acyloxy systems is not limited to ionic pathways; they are also versatile precursors for the generation of α-(acyloxy)alkyl radicals. These radical intermediates offer a complementary approach to synthesis, often achieving transformations that are challenging via conventional ionic methods. The study of these radical pathways provides crucial insights into the behavior of compounds like α-acetoxyisobutyryl bromide under specific reaction conditions.

α-(Acyloxy)alkyl radicals are generally produced from corresponding halide precursors. While α-(acyloxy)alkyl chlorides can be used, they are typically less effective as radical precursors compared to the more reactive α-(acyloxy)alkyl bromides. nih.gov Historically, stannane (B1208499) reagents were commonly employed to generate the desired radical intermediates from these bromides. nih.gov Once formed, these radicals exhibit a range of reactivities.

Key reaction modes for α-(acyloxy)alkyl radicals include:

Giese-type Additions: In a classic example, the radical generated from bromide 6 can undergo a Giese-type addition to electron-deficient alkenes like acrylonitrile (B1666552) and ethyl acrylate, yielding adducts 7 and 8 , respectively. nih.gov

Addition-Elimination Reactions: The radical derived from bromide 9 can react with certain alkenes (10 ) through an addition-elimination sequence to produce enol esters 11 and 12 . nih.gov

Addition-Fragmentation Processes: These radicals can participate in various addition-fragmentation cascades. For instance, reaction with a vinyl epoxide can lead to the formation of an allylic alcohol. nih.gov

The generation of α-(acyloxy)alkyl radicals represents a form of "umpolung" or reversed polarity for the carbonyl carbon. nih.gov Whereas aldehydes and ketones are typically electrophilic acceptors in ionic reactions, the corresponding α-(acyloxy)alkyl radicals behave as nucleophilic species. nih.gov

Modern catalytic methods have expanded the scope of radical generation from acyloxy systems. A dual photoredox/cobalt catalytic platform enables the remote-Markovnikov-selective 1,3-hydrobromination and hydrochlorination of allyl carboxylates. acs.org This transformation proceeds through a proposed radical-based pathway involving a metal-hydride hydrogen atom transfer (MHAT) to form a β-acyloxy radical. acs.org This intermediate then undergoes a 1,2-radical acyloxy migration (1,2-RAM) to furnish a more stable tertiary radical, which is subsequently trapped by a halogen atom transfer (XAT) agent to yield the final β-acyloxy alkyl halide product. acs.org This sophisticated cascade highlights a programmable approach to regioselective C–X bond formation that diverges from classical addition patterns. acs.org

The following table summarizes key findings from studies on radical pathways in α-acyloxy systems.

Radical Precursor SystemReaction TypeKey Radical Intermediate(s)Product Type(s)Reference
α-(Acyloxy)alkyl bromide (6 ) / Stannane Reagent / AcrylonitrileGiese-Type Additionα-(Acyloxy)alkyl radicalAdduct (7 ) nih.gov
α-(Acyloxy)alkyl bromide (9 ) / Stannane Reagent / Alkene (10 )Addition-Eliminationα-(Acyloxy)alkyl radicalEnol Ester (11 , 12 ) nih.gov
Allyl Carboxylate / Dual Photoredox/Cobalt Catalysis1,3-Hydrohalogenationβ-Acyloxyalkyl radical, Tertiary radical (post 1,2-RAM)β-Acyloxy Alkyl Halide acs.org
Xanthate (64 ) / Triethylborane / Vinyl EpoxideAddition-Fragmentationα-(Acyloxy)alkyl radical, Alkoxy radicalAllylic Alcohol (212 ) nih.gov

The exploration of these radical pathways continues to be an active area of research, offering innovative strategies for carbon-carbon and carbon-heteroatom bond formation under mild conditions. acs.org

Strategic Applications of α Acetoxy Isobutyryl Bromide in Complex Organic Synthesis

Reagent in Nucleoside and Carbohydrate Derivatization

α-Acetoxyisobutyryl bromide is a versatile reagent in organic synthesis, particularly valued for its application in the derivatization of nucleosides and carbohydrates. Its unique reactivity allows for targeted modifications of hydroxyl groups, which is fundamental in the synthesis of complex and biologically significant molecules. The reagent, also known as Mattock's bromide, facilitates reactions that are crucial for creating modified nucleosides, which are cornerstone analogs for antiviral and anticancer therapies. Its utility stems from its ability to act as both a protecting group and a precursor for stereospecific substitutions on the sugar moiety of nucleosides.

Synthesis of Deoxynucleosides

The synthesis of deoxynucleosides, especially those lacking a hydroxyl group at the 2' or 3' position, is a key area where α-acetoxyisobutyryl bromide demonstrates significant utility. These modified nucleosides are often potent inhibitors of viral replication or cell growth.

The reaction of α-acetoxyisobutyryl bromide with nucleosides serves a dual purpose: protection of the 5'-hydroxyl group and simultaneous activation of the 2' and 3'-hydroxyls for subsequent reactions. When α-acetoxyisobutyryl halides react with a nucleoside like adenosine (B11128), the 5'-hydroxyl group is converted into a 2,5,5-trimethyl-1,3-dioxolan-4-on-2-yl ether. u-tokyo.ac.jp This bulky group effectively protects the primary 5'-hydroxyl.

Simultaneously, the reagent reacts with the vicinal diol system at the 2' and 3' positions of the ribose ring. This proceeds through the formation of a cyclic acetoxonium ion intermediate. This intermediate is then opened by the bromide ion, leading to the formation of a haloacetate. This process results in the stereospecific introduction of a bromine atom at either the 2' or 3' position with an accompanying acetyl group on the adjacent hydroxyl. u-tokyo.ac.jp For instance, the reaction with adenosine yields a mixture of 9-(2-O-acetyl-3-deoxy-3-bromo-β-D-xylofuranosyl)adenine and 9-(3-O-acetyl-2-deoxy-2-bromo-β-D-arabinofuranosyl)adenine, with the 5' position protected by the dioxolanone group. u-tokyo.ac.jp This transformation is pivotal for creating deoxynucleosides, as the newly introduced halogen can be removed in a subsequent reduction step to yield the desired deoxyribonucleoside.

Starting MaterialReagentKey Intermediate/ProductFunction
Nucleoside (e.g., Adenosine)α-Acetoxyisobutyryl bromide5'-O-(2,5,5-trimethyl-1,3-dioxolan-4-on-2-yl) derivativeProtection of 5'-hydroxyl
Vicinal diol (2',3'-OH)α-Acetoxyisobutyryl bromide2',3'-acetoxonium ionActivation for bromination
Acetoxonium ionBromide ion (from reagent)2'- or 3'-bromo-3'- or 2'-acetoxy nucleosideIntroduction of bromine for deoxygenation

While the synthesis of Dideoxycytidine using this specific reagent is not as prominently detailed in the provided context, the fundamental reaction mechanism is applicable. The strategy of forming a 2',3'-acetoxonium ion followed by halide-mediated opening and subsequent dehalogenation is a general approach for producing 2',3'-dideoxynucleosides.

Target MoleculeStarting MaterialKey Steps with α-Acetoxyisobutyryl bromideOverall YieldProduct Purity
Cordycepin (3'-Deoxyadenosine)Adenosine1. Conversion to adenosine bromoacetate. 2. Acid hydrolysis. 3. Hydrogenolysis (reduction). mdpi.com~20% mdpi.com99% mdpi.com

α-Acetoxyisobutyryl bromide plays a role in purely chemical synthesis routes, which stand in contrast to and can complement enzymatic methods. The biosynthesis of Cordycepin in the fungus Cordyceps militaris, for example, involves a series of enzymatic steps catalyzed by a gene cluster (Cns1-Cns4) that converts adenosine into 3'-deoxyadenosine. nih.gov

A chemoenzymatic strategy could involve using an enzyme, such as a purine (B94841) nucleoside phosphorylase (PNP), to synthesize a specific nucleoside precursor. nih.gov This precursor could then be chemically modified using α-acetoxyisobutyryl bromide to introduce the bromo-acetoxy functionality, as described previously. The final steps of deprotection and reduction would then yield the target-modified nucleoside. This approach combines the high selectivity of enzymes for creating the initial nucleoside scaffold with the robust and well-established chemical transformations enabled by reagents like α-acetoxyisobutyryl bromide.

Glycosyl Cleavage and Trans-Bromoacetate Formation

The primary reaction pathway of α-acetoxyisobutyryl halides with vicinal diols, such as the 2',3'-diol of a ribonucleoside, does not typically lead to glycosyl cleavage. Instead, it results in the formation of a trans-bromoacetate. The mechanism involves the initial formation of a dioxolanone intermediate, which rearranges to a protonated carboxyl-substituted orthoester. u-tokyo.ac.jp This species collapses into a cyclic acetoxonium ion. The subsequent nucleophilic attack by a bromide ion on this acetoxonium ion occurs stereospecifically. u-tokyo.ac.jprsc.org The attack happens from the side opposite to the remaining oxygen bridge, resulting in an inversion of configuration at the carbon center being attacked. This leads to the formation of a trans relationship between the newly introduced bromide and the adjacent acetate (B1210297) group. For example, the reaction with cis-cycloalkane-1,2-diols yields trans-2-halocycloalkyl acetates almost quantitatively. u-tokyo.ac.jp This stereospecific outcome is a key feature of the reagent's utility in complex synthesis.

Reactions with Vicinal Diols and Uridine (B1682114) Scaffolds

The reaction of α-acetoxyisobutyryl halides with uridine provides a clear example of the reagent's behavior with ribonucleoside scaffolds. Studies using the analogous 2-acetoxyisobutyryl chloride on uridine or 5'-protected uridine derivatives result in the high-yield formation of 3'-O-acetyl-2'-chloro-2'-deoxyuridine. u-tokyo.ac.jp

The proposed mechanism involves several key steps:

Initial reaction at the 2' and 3' hydroxyls to form a 2',3'-acetoxonium ion intermediate.

This highly reactive intermediate can then rearrange or be attacked by other nucleophiles. In the case of uridine, it can lead to the formation of a 3'-O-acetyl-O²,2'-cyclonucleoside.

Finally, the cyclonucleoside is opened by the halide ion (chloride in the study, but analogously bromide) to give the final product, 3'-O-acetyl-2'-halo-2'-deoxyuridine. u-tokyo.ac.jp

The nature of the solvent can influence the reaction, particularly affecting the substituent at the 5' position if it is unprotected. u-tokyo.ac.jp This controlled and high-yield transformation of the ribose moiety is crucial for synthesizing modified pyrimidine (B1678525) nucleosides for various therapeutic applications.

Utility in Targeted Organic Transformations

The specific arrangement of functional groups in α-acetoxy-isobutyryl bromide and its analogs allows for precise and often stereocontrolled reactions that are valuable in the synthesis of complex molecules.

The selective functionalization and deoxygenation of polyols (compounds with multiple hydroxyl groups) is a significant challenge in organic synthesis. While direct deoxygenation with α-acetoxy-isobutyryl bromide is not its primary application, the closely related α-acetoxyisobutyryl chloride has been shown to effect a remarkable transformation of cis-diols.

In seminal work, it was demonstrated that the reaction of α-acetoxyisobutyryl halides with cis-cycloalkane-1,2-diols leads to the formation of trans-2-chlorocycloalkyl acetates in high yield. acs.orgu-tokyo.ac.jp This transformation does not result in a simple deoxygenation but rather a selective replacement of a hydroxyl group with a chlorine atom, with concomitant acetylation of the adjacent hydroxyl group and inversion of stereochemistry at the site of substitution. The proposed mechanism involves an initial reaction at the acetoxy carbonyl group, leading to a 2,5,5-trimethyl-1,3-dioxolan-4-one intermediate. u-tokyo.ac.jp This is followed by an acid-catalyzed rearrangement to an acetoxonium ion, which is then opened by a chloride ion to yield the final trans-haloacetate. u-tokyo.ac.jp This pathway provides a controlled method for the selective manipulation of diol systems.

More contemporary methods have achieved direct, site-selective deoxygenation of polyols and benzyl (B1604629) alcohol derivatives using photocatalysis without the need for pre-activation of the alcohol. chemrxiv.orgresearchgate.net These reactions often proceed through the in situ reversible acylative activation of hydroxyl groups, highlighting a potential, albeit currently theoretical, application for reagents like α-acetoxy-isobutyryl bromide in modern, catalytic deoxygenation strategies. chemrxiv.orgresearchgate.net

α,β-Unsaturated carbonyl compounds are pivotal building blocks in organic chemistry, serving as key intermediates in a vast array of synthetic routes. wikipedia.orgresearchgate.net These compounds are characterized by a carbon-carbon double bond conjugated to a carbonyl group, which makes them susceptible to nucleophilic attack at both the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate addition). libretexts.orglibretexts.org

The synthesis of α,β-unsaturated carbonyls can be achieved through various methods, including elimination reactions from α-halo-substituted precursors. While α-acetoxy-isobutyryl bromide itself is the reagent, it can be used to generate precursors for such transformations. However, a more direct and illustrative example involves its simpler analog, α-bromoisobutyryl bromide. The treatment of α-bromoisobutyryl bromide with zinc metal leads to the formation of dimethylketene (B1620107) through a dehalogenation-elimination process. orgsyn.org Dimethylketene is a highly reactive unsaturated system, embodying the core structural element of an unsaturated carbonyl derivative. This reaction showcases how α-bromo acyl bromides can serve as effective precursors to unsaturated systems.

General Elimination Pathway: A typical strategy involves the base-induced elimination of hydrogen bromide (HBr) from a molecule containing a bromine atom alpha to a carbonyl group. The acidity of the proton on the carbon adjacent to the carbonyl group facilitates this elimination, leading to the formation of a C=C double bond in conjugation with the carbonyl.

The construction of quaternary carbon centers—carbon atoms bonded to four other carbon atoms—is a formidable task in organic synthesis. The isobutyryl backbone of α-acetoxy-isobutyryl bromide contains an inherent quaternary carbon, making it an excellent reagent for introducing this motif into a target molecule.

Any synthetic transformation that successfully incorporates the 2-acetoxy-2-methylpropanoyl moiety will generate a product containing a quaternary stereocenter. This is particularly evident in its analogous applications in cross-coupling and polymerization reactions.

In Cross-Coupling: Nickel-catalyzed asymmetric cross-coupling reactions of racemic α-bromo esters have been developed to synthesize enantioenriched α-aryl carboxylic acid derivatives. organic-chemistry.org If an ester substrate derived from α-acetoxy-isobutyryl bromide were used in such a reaction, the product would be an α-aryl acid derivative bearing a quaternary carbon at the α-position, a structure of significant interest in medicinal chemistry.

In Polymerization: When used as an initiator in atom transfer radical polymerization (ATRP), the α-bromoisobutyryl moiety (the core of the title compound) attaches to the end of a monomer, thereby creating a quaternary carbon at the precise starting point of the polymer chain. sigmaaldrich.comnih.gov

Role in Polymer Science and Materials Synthesis (Theoretical and Analogous Applications)

The precise control over polymer architecture is a cornerstone of modern materials science. The structural features of α-acetoxy-isobutyryl bromide make it an ideal, though largely analogous, candidate for initiating controlled polymerization reactions.

Atom Transfer Radical Polymerization (ATRP) is a powerful controlled/"living" radical polymerization method that allows for the synthesis of polymers with predetermined molecular weights, low dispersity, and complex architectures. cmu.edu The process relies on a reversible equilibrium between active, propagating radicals and dormant species, typically alkyl halides. cmu.edu

The key to a successful ATRP initiator is the presence of a labile carbon-halogen bond that can be homolytically cleaved by a transition-metal complex (e.g., copper) to generate a radical. Alkyl halides with electron-withdrawing groups and tertiary substitution are particularly effective. The analog, α-bromoisobutyryl bromide (BIBB), and its ester derivatives like ethyl 2-bromoisobutyrate (EBiB), are among the most common and efficient initiators used in ATRP. sigmaaldrich.comcmu.edumdpi.com They are frequently employed to initiate polymerization from surfaces to create polymer brushes or in solution to synthesize well-defined polymers. nih.govmdpi.com

Given that α-acetoxy-isobutyryl bromide possesses the same tertiary α-bromoisobutyryl structure, it is theoretically an excellent candidate for an ATRP initiator. The primary C-Br bond would function as the initiation site, while the acetoxy group would serve to introduce specific functionality at the alpha-terminus of the resulting polymer chain.

Table 1: Comparison of Common ATRP Initiators and α-Acetoxy-isobutyryl bromide

Initiator Abbreviation Structure Key Features
Ethyl 2-bromoisobutyrate EBiB CH₃C(CH₃)(Br)COOEt Tertiary bromide, ester group, widely used liquid initiator. cmu.edu
Methyl 2-bromopropionate MBrP CH₃CH(Br)COOMe Secondary bromide, used for monomers like acrylates. cmu.edu
α-Bromoisobutyryl bromide BIBB CH₃C(CH₃)(Br)COBr Highly reactive due to two bromine atoms, used to functionalize hydroxyl-containing surfaces. sigmaaldrich.commdpi.com

| α-Acetoxy-isobutyryl bromide | - | CH₃C(CH₃)(Br)COO(CO)CH₃ | Tertiary bromide, acyl bromide reactivity, introduces acetoxy functionality. |

This is an interactive table. Click on the headers to sort.

Integration in Modern Cross-Coupling Chemistry (Analogous Systems)

Modern cross-coupling reactions have revolutionized the formation of carbon-carbon bonds. While α-acetoxy-isobutyryl bromide is not typically used as a direct coupling partner, its structural analogs, particularly α-bromo esters, are valuable substrates in state-of-the-art catalytic systems.

A landmark example is the nickel-catalyzed asymmetric Hiyama cross-coupling of racemic α-bromo esters with aryl- and alkenylsilanes, developed by Fu and coworkers. organic-chemistry.org This method provides stereoconvergent access to valuable α-aryl and α-alkenyl carboxylic acid esters in high yield and with significant enantioselectivity. The reaction tolerates a wide variety of functional groups and utilizes a chiral diamine ligand to control the stereochemical outcome. organic-chemistry.org Substrates that can be readily synthesized from α-acetoxy-isobutyryl bromide would be ideal candidates for this powerful transformation, enabling the enantioselective synthesis of α-quaternary esters.

Table 2: Selected Results from Asymmetric Hiyama Cross-Coupling of α-Bromo Esters

α-Bromo Ester Arylsilane Yield (%) Enantiomeric Excess (ee, %)
Ethyl α-bromoacetate PhSi(OMe)₃ 84 88
Ethyl α-bromoisobutyrate PhSi(OMe)₃ 86 90
Ethyl α-bromoisobutyrate (p-MeO-C₆H₄)Si(OMe)₃ 81 90
Ethyl α-bromoisobutyrate (p-F-C₆H₄)Si(OMe)₃ 85 89

Data sourced from Dai, X. et al., J. Am. Chem. Soc., 2008. organic-chemistry.org

This methodology demonstrates how precursors analogous to α-acetoxy-isobutyryl bromide derivatives can be integrated into modern catalytic C-C bond-forming reactions to generate molecules of high value and complexity. organic-chemistry.org Furthermore, the development of metallaphotoredox-catalyzed Csp³-Csp³ coupling of aliphatic bromides opens additional, albeit unexplored, avenues for the use of such bromo-substituted building blocks. princeton.edu

Cross-Electrophile Coupling with α-Acyloxy Halides

The strategic union of two distinct electrophiles in a single chemical transformation, known as cross-electrophile coupling, has emerged as a powerful method for the construction of carbon-carbon bonds. This approach circumvents the often-necessary preparation of pre-formed organometallic nucleophiles, thus offering a more direct and atom-economical synthetic route. wisc.eduorgsyn.orgnih.gov In the context of α-acetoxy-isobutyryl bromide, its application in cross-electrophile coupling, particularly with other α-acyloxy halides, represents a sophisticated strategy for the synthesis of complex molecular architectures.

While direct literature examples detailing the cross-electrophile coupling of α-acetoxy-isobutyryl bromide with another α-acyloxy halide are not extensively documented, the principles of such a transformation can be inferred from related nickel-catalyzed reductive couplings of α-haloesters and other tertiary alkyl halides. researchgate.netrsc.orgnih.gov These reactions typically employ a low-valent nickel catalyst, generated in situ through the reduction of a nickel(II) salt by a stoichiometric metallic reductant, such as manganese or zinc powder. orgsyn.org

The proposed catalytic cycle for the cross-coupling of α-acetoxy-isobutyryl bromide with a generic α-acyloxy halide would likely initiate with the oxidative addition of one of the α-haloesters to a low-valent nickel(0) species. Given the tertiary nature of the carbon-bromine bond in α-acetoxy-isobutyryl bromide, its oxidative addition is expected to be facile. Following the formation of the nickel(II) intermediate, a subsequent reaction with the second α-acyloxy halide would occur, likely proceeding through a radical pathway. The resulting di-organonickel(III) intermediate would then undergo reductive elimination to furnish the desired C-C coupled product and regenerate a nickel(I) species, which can then be reduced back to nickel(0) to complete the catalytic cycle. wisc.eduorgsyn.org

The chemoselectivity in such a coupling—determining which of the two different α-acyloxy halides couples with itself (homocoupling) versus with the other (cross-coupling)—is a significant challenge. rsc.org The relative rates of oxidative addition of the two electrophiles to the nickel catalyst and the subsequent steps in the catalytic cycle play a crucial role in determining the product distribution.

Detailed research findings on analogous systems provide insight into the potential reaction conditions and outcomes for the cross-coupling of α-acetoxy-isobutyryl bromide with other α-acyloxy halides. For instance, nickel-catalyzed reductive couplings of α-chloroesters with aryl iodides have been shown to proceed efficiently in the presence of a chiral ligand, affording α-arylesters in good yields. researchgate.netrsc.org These reactions highlight the capability of nickel to mediate the coupling of α-haloester-derived fragments.

Furthermore, the reductive cross-coupling of tertiary alkyl halides with other electrophiles has been successfully demonstrated, underscoring the feasibility of involving sterically hindered centers in such transformations. nih.gov These studies often utilize a bipyridine-based ligand to stabilize the nickel catalyst and modulate its reactivity.

Based on these related studies, a hypothetical cross-electrophile coupling reaction between α-acetoxy-isobutyryl bromide and another α-acyloxy halide can be envisioned. The following table outlines potential substrates and expected products, with reaction conditions extrapolated from similar transformations.

α-Acetoxy-isobutyryl Bromide Coupling Partner (α-Acyloxy Halide) Catalyst System Reductant Solvent Potential Product Reference Analogy
α-Acetoxy-isobutyryl bromide2-Acetoxy-2-methylpropionyl chlorideNi(II) salt (e.g., NiCl2(dme)), Ligand (e.g., bipyridine)Mn or Zn powderPolar aprotic (e.g., DMF, DMA)2,2,3,3-Tetramethyl-2,3-bis(acetoxy)butane researchgate.netrsc.org
α-Acetoxy-isobutyryl bromideEthyl 2-bromo-2-methylpropanoateNi(II) salt, LigandMn or Zn powderPolar aproticEthyl 2-(1-acetoxy-1-methylethyl)-2-methylpropanoate nih.gov
α-Acetoxy-isobutyryl bromideBenzyl 2-bromoacetateNi(II) salt, LigandMn or Zn powderPolar aproticBenzyl 2-(1-acetoxy-1-methylethyl)acetate researchgate.netrsc.org

It is important to note that the successful implementation of such a reaction would require careful optimization of reaction parameters, including the choice of nickel precursor, ligand, reductant, and solvent, to favor the desired cross-coupling pathway over competitive homocoupling and other side reactions. The development of such a methodology would provide a novel and efficient route for the synthesis of highly functionalized and sterically congested molecules.

Q & A

Basic Questions

Q. What are the critical safety protocols for handling alpha-Acetoxy-isobutyryl bromide in laboratory settings?

  • Methodological Answer :

  • Ventilation : Ensure adequate fume hood ventilation to avoid inhalation of vapors, as bromides are volatile and irritant .
  • PPE : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Self-contained breathing apparatus is recommended during spill management .
  • Spill Response : Absorb spills with inert materials (e.g., silica gel, sand) and neutralize residues with sodium bicarbonate. Avoid water to prevent exothermic reactions .
  • Storage : Store in airtight, corrosion-resistant containers under inert gas (e.g., nitrogen) at 2–8°C to minimize hydrolysis .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR can confirm the acetyloxy and isobutyryl groups, with deuterated chloroform as a solvent .
  • FT-IR : Identify ester (C=O stretch ~1740 cm1^{-1}) and bromide (C-Br stretch ~550 cm1^{-1}) functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) or GC-MS can verify molecular ion peaks and fragmentation patterns .

Q. How should researchers design a synthesis protocol for this compound?

  • Methodological Answer :

  • Reaction Conditions : Use anhydrous conditions with a Schlenk line to prevent moisture-induced degradation. React isobutyric acid with acetyl bromide in the presence of a catalyst (e.g., H2_2SO4_4) at 0–5°C .
  • Purification : Distill under reduced pressure (40–60°C, 10–15 mmHg) and confirm purity via TLC (hexane:ethyl acetate, 4:1) .

Advanced Research Questions

Q. How can hydrolysis kinetics of this compound be studied under varying pH conditions?

  • Methodological Answer :

  • Experimental Design : Prepare buffered solutions (pH 2–12) and monitor hydrolysis via UV-Vis spectroscopy (absorbance at 260 nm for bromide release) .
  • Kinetic Analysis : Use pseudo-first-order kinetics models. For acidic conditions, correlate rate constants (kobsk_{\text{obs}}) with [H+^+]; in basic media, assess nucleophilic attack by OH^- .
  • Statistical Validation : Apply multivariate optimization (e.g., Design of Experiments) to resolve interference from byproducts like acetates .

Q. What advanced analytical methods can resolve bromide ion release in complex matrices?

  • Methodological Answer :

  • Capillary Electrophoresis (CE) : Optimize buffer co-ions (e.g., borate or phosphate) to separate Br^- from Cl^- or SO42_4^{2-}. Use indirect UV detection at 200 nm for quantification .
  • Ion Chromatography (IC) : Pair with conductivity detection and a Dionex IonPac AS23 column. Validate with spike-recovery tests in biological or environmental samples .

Q. How do structural modifications of this compound affect its reactivity in nucleophilic substitutions?

  • Methodological Answer :

  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map transition states and compare activation energies for SN1 vs. SN2 pathways .
  • Experimental Probes : Substitute the acetyloxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups. Monitor reaction rates with nucleophiles (e.g., amines) via 19F^{19}\text{F} NMR .

Data Contradiction Analysis

Q. How should discrepancies in reported bromide concentrations from this compound degradation be addressed?

  • Methodological Answer :

  • Source Validation : Cross-check analytical methods (e.g., IC vs. CE) and calibration standards. Historical data from USGS studies show discrepancies due to detection limit variations (e.g., 0.10 mg/L in older vs. 0.05 mg/L in newer IC methods) .
  • Interference Testing : Use masking agents (e.g., AgNO3_3 for Cl^-) or perform spiked sample recovery to identify matrix effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.